molecular formula C16H20N2 B1596980 1-(2-Methylnaphthalen-1-ylmethyl)piperazine CAS No. 677326-80-6

1-(2-Methylnaphthalen-1-ylmethyl)piperazine

Cat. No.: B1596980
CAS No.: 677326-80-6
M. Wt: 240.34 g/mol
InChI Key: DFWSIPPWIKEQII-UHFFFAOYSA-N
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Description

1-(2-Methylnaphthalen-1-ylmethyl)piperazine is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol. It is a solid compound with a predicted melting point of 140.28°C and a boiling point of approximately 391.0°C at 760 mmHg. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylnaphthalen-1-ylmethyl)piperazine typically involves the reaction of 2-methylnaphthalene with piperazine under specific conditions. The reaction may require the use of a catalyst and a solvent to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylnaphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthalene derivatives, while reduction may produce different piperazine derivatives.

Scientific Research Applications

1-(2-Methylnaphthalen-1-ylmethyl)piperazine has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may be utilized in the study of biological systems and interactions with biomolecules.

  • Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a tool in drug discovery.

  • Industry: It can be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methylnaphthalen-1-ylmethyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

1-(2-Methylnaphthalen-1-ylmethyl)piperazine can be compared with other similar compounds, such as:

  • Naphthalene derivatives: These compounds share the naphthalene core structure but differ in their substituents and functional groups.

  • Piperazine derivatives: These compounds contain the piperazine ring but may have different substituents or structural modifications.

The uniqueness of this compound lies in its specific combination of the methylnaphthalene and piperazine moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylnaphthalen-1-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-13-6-7-14-4-2-3-5-15(14)16(13)12-18-10-8-17-9-11-18/h2-7,17H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWSIPPWIKEQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366377
Record name 1-(2-Methylnaphthalen-1-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-80-6
Record name 1-[(2-Methyl-1-naphthalenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677326-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylnaphthalen-1-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677326-80-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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